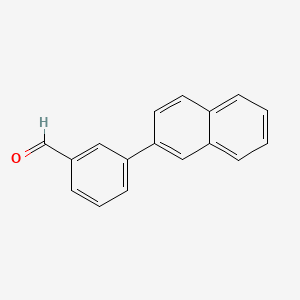

3-Naphthalen-2-yl-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFKOOFPFQKSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Naphthalen 2 Yl Benzaldehyde

Retrosynthetic Analysis of the 3-Naphthalen-2-yl-benzaldehyde Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. arxiv.org For this compound, the most logical disconnection is the C(sp²)–C(sp²) single bond that links the naphthalene (B1677914) and phenyl rings. This bond is a key feature of biaryl compounds, and its formation is a well-understood challenge in organic synthesis.

This disconnection strategy gives rise to two primary precursor pairs:

Pathway A: A 3-formylphenyl synthon and a naphthalen-2-yl synthon.

Pathway B: A naphthalen-2-yl synthon bearing a formyl group equivalent at the 3-position and a phenyl synthon.

In practice, these conceptual synthons translate into tangible starting materials for cross-coupling reactions. For Pathway A, this would typically involve a 3-halobenzaldehyde (where the halogen is Br or I) and a naphthalen-2-yl organometallic reagent. Conversely, the alternative pathway would utilize a 2-halonaphthalene and a 3-formylphenyl organometallic reagent. Both Suzuki-Miyaura and Stille coupling reactions are prime candidates for executing these transformations.

Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in organic synthesis, enabling the efficient formation of carbon-carbon bonds. researchgate.net For the synthesis of this compound, the Suzuki-Miyaura and Stille couplings are the most pertinent and widely applied methods.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction has become an indispensable tool for synthesizing biaryl compounds due to its high functional group tolerance, the stability of the required organoboron reagents, and the generation of non-toxic, easily removable byproducts. nih.govyoutube.com The general reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comlibretexts.org

The catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide. youtube.comlibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step facilitated by the base. youtube.comlibretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comlibretexts.org

For this compound, a typical Suzuki approach would involve the reaction of naphthalen-2-ylboronic acid with 3-bromobenzaldehyde (B42254).

The choice of catalyst is paramount to the success of a Suzuki-Miyaura coupling. While early systems relied on simple palladium sources, modern catalysis has seen the development of highly sophisticated and efficient systems.

Palladium Catalysts: Palladium remains the metal of choice for most cross-coupling reactions. youtube.comnih.gov Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). youtube.comlibretexts.org More advanced catalysts, such as palladacycles, have been developed to offer greater stability and reactivity, often being air and moisture insensitive. libretexts.org

Nickel Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel-based catalysts have gained traction. rsc.orgmdpi.com They have proven particularly effective for coupling with less reactive but more accessible aryl chlorides. mdpi.com

Green Catalysts: Significant research has focused on developing "green" catalytic systems that operate in environmentally benign media like water, often utilizing metals such as gold, copper, or cobalt alongside palladium. rsc.org

| Catalyst Type | Common Examples | Key Characteristics | Relevant For |

|---|---|---|---|

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Requires a ligand for activity; widely used. libretexts.org | Coupling of aryl bromides and iodides. |

| Palladacycles | Herrmann's catalyst, Buchwald palladacycles | Air and moisture stable, often highly active. libretexts.org | A broad range of substrates, including challenging couplings. |

| Nickel Catalysts | NiCl₂(dme), Ni(COD)₂ | Cost-effective alternative to palladium. mdpi.com | Primarily for activating aryl chlorides. |

| Heterogeneous Catalysts | Pd on charcoal (Pd/C), Pd nanoparticles | Easily separable and recyclable, promoting greener processes. rsc.org | Industrial applications and large-scale synthesis. |

Ligands play a critical role by binding to the metal center, thereby influencing the catalyst's stability, solubility, and reactivity. The development of new ligands has been a driving force behind the expansion of the Suzuki reaction's scope. nih.gov

Ligand Effects: Until the late 1990s, simple triarylphosphines were the standard. nih.gov A major breakthrough was the introduction of bulky and electron-rich phosphine (B1218219) ligands, specifically dialkylbiaryl phosphines. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, making it possible to couple previously difficult substrates, such as unactivated aryl chlorides and sterically hindered partners. nih.govmdpi.com

Stereocontrol: For the synthesis of this compound, which is an achiral molecule, stereocontrol is not a consideration. However, in the synthesis of certain tetra-ortho-substituted biaryls, axial chirality (atropisomerism) can arise. In such cases, the use of specifically designed chiral phosphine ligands can induce high levels of enantioselectivity.

| Ligand Class | Examples | Key Features |

|---|---|---|

| Triarylphosphines | Triphenylphosphine (B44618) (PPh₃) | Classical ligands, effective for simple couplings. |

| Dialkylbiaryl Phosphines | SPhos, XPhos, Buchwald Ligands | Bulky and electron-rich; dramatically improves catalyst efficiency for challenging substrates like aryl chlorides. nih.govmdpi.com |

| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and effective for a wide range of substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, form very stable complexes with the metal. |

The choice of solvent and base is critical and can significantly affect reaction yields and rates. youtube.com A wide array of conditions have been reported, with a modern emphasis on milder and more environmentally friendly options.

Solvents: Traditional solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), and aromatic hydrocarbons like toluene. More recently, there has been a shift towards using water or mixed aqueous/organic systems. rsc.org These "green" solvent systems can enhance reaction rates and simplify product workup. rsc.org

Bases: A base is essential for the transmetalation step. youtube.com Inorganic bases are most common, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being widely used. The choice of base can depend on the specific substrates and catalyst system. For instance, K₃PO₄·H₂O has been shown to be particularly effective for couplings involving B-alkyl derivatives. mdpi.com

| Solvent System | Base | Typical Temperature | Notes |

|---|---|---|---|

| Toluene / H₂O | K₂CO₃ | 80-110 °C | Classic biphasic conditions. |

| 1,4-Dioxane / H₂O | K₃PO₄ | 80-100 °C | Commonly used for a broad range of substrates. youtube.com |

| THF / H₂O | Cs₂CO₃ | Room Temp. - 65 °C | Often used with highly active catalyst systems for mild couplings. |

| Water (as sole medium) | K₂CO₃ / Na₂CO₃ | 50-100 °C | A green chemistry approach, often with water-soluble catalysts or phase-transfer agents. rsc.org |

Stille Coupling Strategies

The Stille reaction is another powerful and versatile palladium-catalyzed method for forming C-C bonds. researchgate.netikm.org.my It involves the coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide. numberanalytics.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. ikm.org.myorgsyn.org

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com For the synthesis of this compound, two equivalent strategies exist:

Reaction of 3-halobenzaldehyde with a 2-(trialkylstannyl)naphthalene.

Reaction of 2-halonaphthalene with a 3-(trialkylstannyl)benzaldehyde.

Despite its utility, the primary drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

The development of highly active catalysts, often employing bulky, electron-rich phosphine ligands like XPhos, has expanded the scope of the Stille reaction to include less reactive electrophiles such as aryl chlorides, mesylates, and tosylates. orgsyn.orgnih.gov The addition of copper(I) salts can also accelerate the reaction, likely by facilitating the rate-limiting transmetalation step. numberanalytics.comharvard.edu

| Component | Examples | Function |

|---|---|---|

| Organostannane | Ar-Sn(CH₃)₃, Ar-Sn(n-Bu)₃ | Nucleophilic aryl source. libretexts.org |

| Electrophile | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Electrophilic aryl source. libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst for the C-C bond formation. libretexts.org |

| Ligand | PPh₃, AsPh₃, XPhos | Stabilizes the catalyst and modulates reactivity. nih.gov |

| Solvent | Toluene, DMF, THF, Dioxane | Solubilizes reagents and influences reaction rate. numberanalytics.comnih.gov |

| Additive (Optional) | CuI, CsF, LiCl | Can accelerate the transmetalation step. orgsyn.orgnih.gov |

Negishi Coupling Approaches

The Negishi coupling is a powerful and versatile transition metal-catalyzed reaction that forms a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is particularly noted for its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via a Negishi coupling would typically involve the reaction between a zincated naphthalene species and a halogenated benzaldehyde (B42025), or vice versa.

A plausible and efficient route involves the coupling of 3-bromobenzaldehyde with a naphthalen-2-ylzinc halide. The organozinc reagent can be prepared from 2-bromonaphthalene (B93597) through either lithium-halogen exchange followed by transmetalation with a zinc halide (e.g., ZnCl₂) or by direct oxidative insertion of activated zinc. The subsequent coupling with 3-bromobenzaldehyde is typically catalyzed by a palladium(0) or nickel(0) complex.

General Reaction Scheme:

Commonly employed catalysts include Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with phosphine ligands. Nickel catalysts, such as Ni(dppe)Cl₂, are also effective and offer a more cost-effective alternative. wikipedia.org While highly effective, the primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic reaction conditions. wikipedia.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Negishi coupling, several other transition metal-catalyzed reactions are cornerstones of biaryl synthesis. The Suzuki-Miyaura coupling is arguably the most widely used due to the stability and low toxicity of the requisite organoboron reagents. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org For the synthesis of this compound, two primary disconnection approaches are viable:

Route A: Coupling of 3-formylphenylboronic acid with 2-bromonaphthalene.

Route B: Coupling of naphthalen-2-ylboronic acid with 3-bromobenzaldehyde.

Both routes are highly feasible. The choice often depends on the commercial availability and cost of the starting materials. The reaction is typically performed using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, along with phosphine ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like XPhos. commonorganicchemistry.com A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. libretexts.orgyoutube.com

| Component | Route A | Route B |

|---|---|---|

| Aryl Halide | 2-Bromonaphthalene | 3-Bromobenzaldehyde |

| Organoboron Reagent | 3-Formylphenylboronic acid | Naphthalen-2-ylboronic acid |

| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | |

| Typical Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | |

| Typical Solvent | Toluene, Dioxane, or DMF/Water mixtures |

Other notable methods include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents). However, the Suzuki-Miyaura coupling is generally preferred due to the lower toxicity and environmental impact of the boronic acid byproducts compared to organostannanes. libretexts.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-lithium species. This intermediate is then quenched with an appropriate electrophile.

The formyl group of benzaldehyde itself is generally a poor directing group for ortho-lithiation due to its propensity to react with organolithium reagents. To overcome this, the aldehyde functionality is often converted into a more robust directing group that can chelate the lithium reagent and direct deprotonation to the ortho position. Common protecting groups that also function as effective DMGs include acetals, oxazolines, and amides.

A potential strategy would involve the protection of 3-bromobenzaldehyde as a diethyl acetal. The bromine could then be lithiated, and this organolithium species could be used in a subsequent coupling reaction. However, a more direct DoM approach would be to use a directing group at the 1-position to functionalize the 2-position. For the synthesis of the 3-substituted target molecule, this strategy is less direct. An alternative involves using a transient directing group. For instance, benzaldehydes can undergo palladium-catalyzed ortho-C–H functionalization when a transient directing group, such as an amino acid, is used to form an imine intermediate in situ. acs.org This palladacycle intermediate could then, in principle, be coupled with a naphthalene-based reagent.

A more plausible DoM strategy for synthesizing the target compound would involve starting with a benzaldehyde derivative where the 3-position is pre-functionalized for metalation. For example, starting with 3-bromobenzaldehyde, the aldehyde can be protected as a dimethyl acetal. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature would lead to lithium-halogen exchange, generating 3-formylphenyllithium (with the formyl group protected). This nucleophilic species could then be reacted with a suitable naphthalene electrophile. However, this is more characteristic of a standard organometallic addition/coupling rather than a classic DoM C-H activation.

A true DoM approach would be challenging for the 3-position of benzaldehyde, as most powerful DMGs direct to the ortho (2- or 6-) positions. Therefore, constructing this compound via DoM would likely require a multi-step sequence rather than a direct C-H functionalization at the 3-position.

Friedel-Crafts and Related Electrophilic Aromatic Substitution Routes

Friedel-Crafts reactions are a classic method for forming carbon-carbon bonds to aromatic rings via electrophilic aromatic substitution. nih.gov In principle, this compound could be envisioned as the product of a Friedel-Crafts reaction between naphthalene and a benzaldehyde derivative. However, this approach is fraught with significant challenges, primarily concerning regioselectivity and catalyst inhibition.

The Friedel-Crafts acylation or alkylation of naphthalene is known to produce a mixture of 1-substituted (α) and 2-substituted (β) isomers. The ratio of these products is highly dependent on reaction conditions such as temperature, solvent, and catalyst, reflecting a competition between kinetic and thermodynamic control. stackexchange.com The α-position is typically the kinetically favored site of attack, while the β-position is thermodynamically more stable due to reduced steric hindrance. stackexchange.com Achieving selective substitution at the 2-position of naphthalene while simultaneously controlling the substitution pattern on the benzaldehyde ring is non-trivial.

Furthermore, the aldehyde group on the benzaldehyde moiety is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. More critically, the carbonyl oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning the catalyst and preventing the reaction. nih.gov

Due to these significant regioselectivity and catalyst-compatibility issues, the direct Friedel-Crafts synthesis of this compound is not considered a viable or efficient synthetic route.

Cascade and Multicomponent Reaction Sequences Leading to the Scaffold

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process, are highly valued for their atom and step economy. jacsdirectory.com

While a specific, documented cascade or multicomponent reaction for the direct synthesis of this compound is not prominent in the literature, related transformations suggest its feasibility. For example, three-component reactions involving alkynes, Fischer carbene complexes, and benzaldehyde hydrazones have been developed to synthesize substituted naphthalenes. nih.govresearchgate.net Such a strategy could potentially be adapted by carefully selecting the appropriate starting materials.

Another conceptual approach could involve an intramolecular cyclization cascade. For instance, a suitably substituted precursor could undergo a palladium-catalyzed intramolecular arylation followed by an aromatization step to construct the naphthalene ring system onto a pre-existing benzaldehyde framework. bohrium.com Research has demonstrated the synthesis of polysubstituted 2-naphthols via a palladium-catalyzed cascade involving intramolecular α-arylation and defluorinative aromatization. bohrium.com A similar logical framework, starting with different precursors, could potentially lead to the desired benzaldehyde-substituted naphthalene scaffold.

| Methodology | Key Reactants | Advantages | Challenges |

|---|---|---|---|

| Negishi Coupling | Naphthalen-2-ylzinc halide + 3-Bromobenzaldehyde | High yield, good functional group tolerance wikipedia.org | Air/moisture sensitive reagents wikipedia.org |

| Suzuki-Miyaura Coupling | Naphthalen-2-ylboronic acid + 3-Bromobenzaldehyde | Stable reagents, low toxicity, mild conditions libretexts.org | Requires careful optimization of base and ligands |

| Directed Ortho-Metalation | Protected benzaldehyde + Naphthalene electrophile | High regioselectivity for ortho-substitution | Not directly applicable for 3-substitution; requires protecting groups acs.org |

| Friedel-Crafts Reaction | Naphthalene + Benzaldehyde derivative | Uses simple starting materials | Poor regioselectivity, catalyst poisoning nih.govstackexchange.com |

| Cascade/Multicomponent | Varies (e.g., alkynes, aldehydes) | High step and atom economy jacsdirectory.com | Requires discovery of a specific reaction for this target |

Functional Group Interconversions and Post-Synthetic Modifications

The introduction of the aldehyde functionality at the meta-position of the phenyl ring attached to the naphthalene moiety is a critical step in the synthesis of this compound. This can be accomplished through several reliable methods, including the oxidation of a precursor alcohol or methyl group, the reduction of a carboxylic acid or its ester derivative, or the direct formylation of the aromatic ring.

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. In the context of this compound synthesis, the precursor alcohol, (3-(naphthalen-2-yl)phenyl)methanol, can be oxidized to the desired aldehyde. Several reagents are available for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes with high efficiency. nih.gov The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature, offering the advantage of neutral pH conditions and a simple workup. nih.govnih.gov

Table 1: Typical Conditions for Dess-Martin Oxidation

| Parameter | Value |

| Oxidant | Dess-Martin Periodinane (DMP) |

| Substrate | (3-(naphthalen-2-yl)phenyl)methanol |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Stoichiometry | ~1.1 - 1.5 equivalents of DMP |

Swern Oxidation: The Swern oxidation provides another powerful method for converting primary alcohols to aldehydes. rsc.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (Et₃N). rsc.orgsemanticscholar.org The reaction is conducted at low temperatures, typically around -78 °C, to ensure the stability of the reactive intermediates. semanticscholar.orggoogle.com The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. rsc.org

Table 2: Typical Conditions for Swern Oxidation

| Parameter | Value |

| Activating Agent | Oxalyl Chloride or Trifluoroacetic Anhydride |

| Oxidant | Dimethyl Sulfoxide (DMSO) |

| Base | Triethylamine (Et₃N) |

| Substrate | (3-(naphthalen-2-yl)phenyl)methanol |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to Room Temperature |

Alternatively, the aldehyde can be obtained from the oxidation of a methyl group. For instance, the oxidation of 2-(3-methylphenyl)naphthalene could potentially yield this compound. However, the direct oxidation of a benzylic methyl group to an aldehyde can be challenging and may lead to over-oxidation to the carboxylic acid. Specific reagents and controlled conditions are necessary to achieve the desired aldehyde. chemicalbook.com

The reduction of carboxylic acids or their ester derivatives offers another synthetic route to this compound.

Reduction of Carboxylic Acids: The direct reduction of a carboxylic acid, such as 3-(naphthalen-2-yl)benzoic acid, to an aldehyde is a delicate transformation, as many reducing agents will further reduce the aldehyde to the corresponding alcohol. However, certain reagents and conditions can achieve this selective reduction. One such reagent is diisobutylaluminium hydride (DIBAL-H), which can reduce carboxylic acids to aldehydes when used in controlled stoichiometric amounts and at low temperatures. researchgate.net

Reduction of Esters: Ester derivatives, for example, methyl 3-(naphthalen-2-yl)benzoate, are often more amenable to partial reduction to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. rsc.orgwikipedia.org By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage before further reduction to the alcohol occurs. rsc.org

Table 3: Typical Conditions for DIBAL-H Reduction of Esters

| Parameter | Value |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) |

| Substrate | Methyl 3-(naphthalen-2-yl)benzoate |

| Solvent | Toluene or Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Stoichiometry | 1.0 - 1.2 equivalents of DIBAL-H |

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that typically reduces esters all the way to primary alcohols. wikipedia.orgresearchgate.net However, with careful modification of the reagent or reaction conditions, it can sometimes be used for the partial reduction to aldehydes.

The aldehyde group can also be introduced directly onto the aromatic ring through various formylation reactions.

Suzuki-Miyaura Coupling: A highly versatile method for constructing the C-C bond and introducing the aldehyde functionality simultaneously or in a subsequent step is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction can couple an aryl halide with an arylboronic acid. For the synthesis of this compound, two main strategies can be envisioned:

Coupling of 2-bromonaphthalene with 3-formylphenylboronic acid.

Coupling of 3-bromobenzaldehyde with naphthalene-2-boronic acid.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and in a suitable solvent system, often a mixture of an organic solvent and water. google.com

Table 4: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand |

| Aryl Halide | 2-Bromonaphthalene or 3-Bromobenzaldehyde |

| Boronic Acid | 3-Formylphenylboronic acid or Naphthalene-2-boronic acid |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80 - 110 °C |

Grignard-based Formylation: Another approach involves the use of a Grignard reagent. For instance, 2-(3-bromophenyl)naphthalene (B1290009) can be converted into its Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then be treated with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield the desired aldehyde. google.com

Other Formylation Methods: Direct formylation of the pre-formed 2-phenylnaphthalene (B165426) core is also a possibility, although regioselectivity can be an issue. Classical formylation reactions such as the Vilsmeier-Haack or Rieche reaction could potentially be employed, but may yield a mixture of isomers depending on the directing effects of the substituents. wikipedia.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy: Complementary Vibrational Modes

A detailed analysis of the Raman spectrum for 3-Naphthalen-2-yl-benzaldehyde, which would provide insights into the vibrational modes of the molecule, is not possible without experimental data. Key vibrational modes, such as the carbonyl (C=O) stretch, the aromatic C-H stretches of both the naphthalene (B1677914) and benzene (B151609) rings, and the characteristic ring breathing modes, would be expected. However, their precise wavenumbers and relative intensities are unknown.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum (UV-Vis) of this compound is anticipated to show characteristic π-π* transitions associated with the conjugated aromatic system. The specific wavelengths of maximum absorption (λmax) are not documented.

Solvent Effects on Electronic Spectra

The influence of solvent polarity on the electronic spectra (solvatochromism) of this compound has not been reported. Such studies would provide valuable information about the change in the dipole moment of the molecule upon electronic excitation.

Quantum Yield and Fluorescence Lifetime Measurements

There is no available data on the fluorescence quantum yield (Φf) or the fluorescence lifetime (τf) of this compound. These parameters are crucial for understanding the efficiency and dynamics of the molecule's fluorescence.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the nominal molecular weight can be calculated from the chemical formula (C17H12O), high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition with high precision, is not available in the public domain. The theoretical exact mass is 232.0888 u.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI)

The mass spectrometric fragmentation of this compound provides crucial information for its structural identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques induce characteristic fragmentation patterns, though through different mechanisms.

Under Electron Ionization (EI) , the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is predicted to follow several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event is the loss of the formyl radical (•CHO), resulting in a stable [M-29]⁺ ion. This is a common fragmentation pathway for aromatic aldehydes. Another significant fragmentation would be the loss of a hydrogen atom to form the [M-1]⁺ ion, a stable acylium cation. Further fragmentation of the naphthalene moiety can also occur, leading to characteristic ions for naphthalenes.

Electrospray Ionization (ESI) , a softer ionization technique, typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). Fragmentation in ESI is usually induced by collision-induced dissociation (CID) in the gas phase. For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the loss of a neutral water molecule if a proton adds to the carbonyl oxygen, followed by rearrangement. The stability of the biphenyl-like core structure would influence the subsequent fragmentation steps.

A summary of predicted key fragments is presented in the table below:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| EI | 232 (M⁺˙) | 231 ([M-H]⁺) | H• |

| 203 ([M-CHO]⁺) | •CHO | ||

| 127 (Naphthyl cation) | C₇H₅O• | ||

| ESI | 233 ([M+H]⁺) | 215 ([M+H-H₂O]⁺) | H₂O |

| 205 ([M+H-CO]⁺) | CO |

X-ray Crystallography of this compound and Its Derivatives

While a specific single-crystal X-ray structure of this compound is not extensively reported in publicly available literature, analysis of closely related benzaldehyde (B42025) and naphthalene derivatives allows for a detailed prediction of its crystallographic features. nih.govrsc.org

Determination of Molecular Conformation and Bond Geometries

The molecular conformation of this compound is primarily defined by the dihedral angle between the phenyl and naphthyl rings. Due to steric hindrance between the ortho hydrogens of the two aromatic systems, a completely planar conformation is unlikely. It is anticipated that the molecule will adopt a twisted conformation, similar to what is observed in related biphenyl (B1667301) and naphthyl-phenyl structures. nih.gov The torsion angle between the planes of the two rings is expected to be in the range of 30-50 degrees.

The bond lengths within the benzaldehyde and naphthalene moieties are expected to be consistent with standard aromatic C-C and C-H bond lengths. The C-C bond linking the two aromatic rings will be slightly longer than a typical C-C double bond but shorter than a C-C single bond, indicative of partial double bond character. The geometry around the aldehyde group is expected to be planar. acs.org

A table of predicted bond lengths and angles is provided below, based on data from analogous structures.

| Parameter | Predicted Value |

| Phenyl C-C bond length | ~1.39 Å |

| Naphthyl C-C bond length | ~1.36 - 1.43 Å |

| Phenyl-Naphthyl C-C bond length | ~1.49 Å |

| C=O bond length | ~1.21 Å |

| Phenyl-Naphthyl dihedral angle | 30-50° |

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. nih.govπ-π stacking interactions are anticipated between the electron-rich naphthalene and benzaldehyde rings of adjacent molecules. These interactions can be either face-to-face or offset (slipped-stack) arrangements.

C-H···π interactions are also likely to play a significant role in the supramolecular assembly. In these interactions, a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. The formyl hydrogen and the aromatic hydrogens can all act as donors for such interactions.

Chemical Reactivity and Derivatization Strategies of 3 Naphthalen 2 Yl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.

Wittig Reaction: While specific examples with 3-naphthalen-2-yl-benzaldehyde are not prevalent in the searched literature, the Wittig reaction, which converts aldehydes and ketones to alkenes, is a fundamental transformation. It involves the reaction of the aldehyde with a phosphorus ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.com It is known for producing (E)-alkenes with high selectivity, especially with aromatic aldehydes. wikipedia.orgnih.govorganic-chemistry.org The reaction starts with the deprotonation of a phosphonate to form a carbanion, which then adds to the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction. wikipedia.org

Grignard Reactions: Grignard reagents (RMgX) readily react with aldehydes to form secondary alcohols upon acidic workup. mnstate.eduorganic-chemistry.orgchemguide.co.uk The reaction involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the carbonyl carbon. chemguide.co.uk It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react with water. chemguide.co.uk

A summary of these nucleophilic addition reactions is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene |

| Grignard Reaction | Organomagnesium Halide (RMgX) | Secondary Alcohol |

Condensation reactions involving the aldehyde group are pivotal for constructing more complex molecular architectures.

Aldol (B89426) Condensation: This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comsrmist.edu.in In a crossed aldol condensation, two different carbonyl compounds are used. srmist.edu.iniitk.ac.in For instance, the reaction of an aromatic aldehyde with a ketone like acetone (B3395972) in the presence of a base leads to a β-hydroxy ketone. iitk.ac.in

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as malononitrile (B47326) or ethyl acetoacetate, and the catalyst is typically a weak base like an amine. wikipedia.orgresearchgate.net The reaction of 2-naphthaldehyde (B31174) with malononitrile has been reported to yield 2-(naphthalen-2-ylmethylene)malononitrile. rsc.org This type of reaction is an important method for carbon-carbon bond formation. researchgate.net

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. ijacskros.comgsconlinepress.com This reaction generally occurs under acid or base catalysis and involves the formation of an unstable carbinolamine intermediate that subsequently loses a water molecule. ijacskros.com Aromatic aldehydes readily form stable Schiff bases. gsconlinepress.com

The following table summarizes these condensation reactions.

| Reaction Type | Reactants | Catalyst | Product Type |

| Aldol Condensation | Aldehyde/Ketone + Enolizable Carbonyl | Base (e.g., NaOH) | β-hydroxy carbonyl or α,β-unsaturated carbonyl |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene (B1212753) Compound | Weak Base (e.g., Piperidine) | α,β-unsaturated product |

| Schiff Base Formation | Aldehyde + Primary Amine | Acid or Base | Imine (Schiff Base) |

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids. organic-chemistry.org Common reagents include potassium permanganate (B83412) (KMnO4) and chromium trioxide. evitachem.com N-heterocyclic carbene (NHC) organocatalysts have also been used for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

Reduction: Aldehydes are easily reduced to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH4) is a common and safe reagent for this transformation and can be used in alcohol or water solutions. libretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful but also more hazardous reducing agent that reacts violently with water. libretexts.orglibretexts.org The reduction of aldehydes can also be achieved catalytically, for example, using a ribozyme in the presence of NADH and Zn2+. nih.gov

A summary of the oxidation and reduction reactions is provided below.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO4), Chromium Trioxide | 3-Naphthalen-2-yl-benzoic acid |

| Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum hydride (LiAlH4) | (3-Naphthalen-2-yl-phenyl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The benzaldehyde (B42025) and naphthalene (B1677914) rings of the molecule can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzaldehyde ring. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The naphthalen-2-yl substituent, being an aryl group, is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions. The interplay of these two groups will determine the ultimate regioselectivity of substitution reactions.

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene. The substitution pattern on the naphthalene ring in this compound will be influenced by the point of attachment to the benzaldehyde moiety. Gold-catalyzed reactions have been used for the functionalization of naphthalene with diazo compounds, leading to either C-H bond insertion or addition to a double bond. researchgate.net Furthermore, metal triflates can promote intramolecular benzannulation to form naphthalene skeletons. rsc.org

Cycloaddition Reactions Involving the Aromatic Systems

Direct cycloaddition reactions that engage the stable, aromatic π-systems of the benzene or naphthalene rings in this compound are not commonly documented in scientific literature. The inherent aromaticity of these rings confers significant thermodynamic stability, making them reluctant participants in concerted cycloaddition processes like the Diels-Alder reaction under typical conditions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, generally requires the interaction of an electron-rich conjugated diene with an electron-poor dienophile. nih.govillinois.edu The aromatic rings within this compound lack the requisite reactivity to function effectively as either component without substantial activation or prior transformation.

To overcome this stability, synthetic strategies often focus on converting the aromatic aldehyde into a more reactive intermediate that can undergo subsequent cycloaddition. A relevant example of this approach involves the transformation of benzaldehyde derivatives into isoindoles. In one such methodology, 2-alkynylbenzaldehyde hydrazones are coupled with Fischer carbene complexes and electron-deficient alkynes. This process generates an isoindole intermediate, which possesses a reactive diene system. This intermediate then undergoes an intramolecular Diels-Alder reaction, followed by nitrene extrusion, to yield highly substituted naphthalene derivatives in a one-pot, three-component process. nih.gov This strategy underscores that while the aromatic rings of the parent aldehyde are unreactive, the aldehyde functionality serves as a crucial handle to construct a reactive diene system capable of participating in powerful cycloaddition cascades.

The hetero-Diels-Alder reaction, which forms heterocyclic rings, is another important cycloaddition variant. illinois.edu These reactions often employ aldehydes as heterodienophiles, reacting with activated dienes. Catalysis by chiral Lewis acids, such as those derived from Naphthyl-TADDOL or BAMOL, can facilitate these reactions with high enantioselectivity. illinois.eduacs.org However, these examples typically involve the aldehyde group's C=O bond as the 2π component, rather than the aromatic rings of the aldehyde participating in the cycloaddition.

Catalyst Development for Transformations of this compound

The development of efficient catalysts is crucial for unlocking the synthetic potential of this compound and its derivatives. Research has focused on Lewis acid, Brønsted acid, and biocatalytic systems to achieve specific and selective transformations.

Lewis and Brønsted Acid Catalysis

Lewis acids are effective in activating and promoting reactions of derivatives of naphthaldehydes. For instance, the epoxide derivative, 3-(naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane, which can be prepared from the parent aldehyde, undergoes regioselective ring-opening reactions catalyzed by Lewis acids like magnesium bromide-diethyl etherate (MgBr₂·OEt₂) or Brønsted acids like boron trifluoride-diethyletherate (BF₃·OEt₂). These reactions provide access to functionalized vinylsilanes, which are valuable synthetic building blocks. researchgate.net Treatment of the epoxide with thiophenols in the presence of MgBr₂·OEt₂ yields (1-trimethylsilylvinyl)sulfides, while reaction with acetic acid/acetic anhydride (B1165640) catalyzed by BF₃·OEt₂ produces (1-trimethylsilylvinyl)acetate. researchgate.net

Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) have been employed to catalyze the synthesis of complex heterocyclic structures. In a notable example, p-TSA catalyzes the reaction of Betti bases (1-(aryl(amino)methyl)naphthalen-2-ols), derived from 2-naphthol (B1666908), aldehydes, and amines, with additional aromatic aldehydes to stereoselectively produce trans-3,4-dihydro-2H-naphtho[2,3-e] Current time information in Bangalore, IN.evitachem.comoxazine derivatives under solvent-free conditions. rsc.org

| Catalyst System | Substrate | Reagent | Product Type | Ref |

| MgBr₂·OEt₂ | 3-(Naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane | Thiophenols | (1-Trimethylsilylvinyl)sulfides | researchgate.net |

| BF₃·OEt₂ | 3-(Naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane | Acetonitrile | (1-Trimethylsilylvinyl)amide | researchgate.net |

| p-TSA | Betti Base (from 2-naphthol, aldehyde, amine) | Aromatic Aldehydes | Naphtho[2,3-e] Current time information in Bangalore, IN.evitachem.comoxazine | rsc.org |

Biocatalysis

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Engineered variants of myoglobin (B1173299) have been developed to catalyze the olefination of various aryl aldehydes, including the isomeric 2-naphthaldehyde. Using ethyl α-diazoacetate as a reagent, the myoglobin variant Mb(F43V,V68F) catalyzes the formation of (E)-ethyl 3-(naphthalen-2-yl)acrylate with excellent diastereoselectivity (99% de) and high catalytic efficiency. rochester.edu The proposed mechanism involves the formation of a heme-carbene intermediate from the reaction of the enzyme with the diazoester. This intermediate is then attacked by a phosphine (B1218219) to generate a phosphonium (B103445) ylide, which subsequently reacts with the aldehyde in a Wittig-type reaction to furnish the trans-olefin product. rochester.edu

Synthesis of Advanced Synthetic Intermediates from this compound

The aldehyde functional group of this compound is a versatile starting point for the construction of more complex molecules, particularly heterocyclic and polycyclic scaffolds of medicinal interest.

Synthesis of Chalcones and Derived Heterocycles

One of the most fundamental transformations of this compound is its use in the Claisen-Schmidt condensation with an appropriate ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). These naphthalenyl-containing chalcones are key intermediates for a variety of heterocyclic systems. For example, the reaction of a chalcone derived from 2-naphthaldehyde with 2-aminothiophenol, catalyzed by ionic liquids, can produce 1,5-benzothiazepine (B1259763) derivatives. core.ac.uk Research has shown that chalcones containing naphthyl moieties can be cyclized with reagents like guanidine, urea, or thiourea (B124793) to yield substituted pyrimidines, or with hydrazine (B178648) to produce pyrazolines. nahrainuniv.edu.iq

Multicomponent Reactions for Complex Scaffolds

Multicomponent reactions (MCRs) provide a highly efficient pathway to complex molecular architectures in a single step. This compound is an ideal component for such reactions.

Betti Reaction: The Betti reaction is a three-component condensation of a naphthol (e.g., 2-naphthol), an aldehyde, and an amine (like ammonia) to form 1-(α-aminobenzyl)-2-naphthol derivatives, known as Betti bases. rsc.org These intermediates are valuable precursors for larger, polycyclic systems. For instance, a Betti base can react with another equivalent of an aromatic aldehyde in the presence of an acid catalyst to construct complex naphthoxazine skeletons, which are of interest in medicinal chemistry. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product (with add'l aldehyde) | Ref |

| 2-Naphthol | Aldehyde | Amine/Ammonia | Betti Base | Naphthoxazine | rsc.org |

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino carboxamide. These adducts are highly versatile intermediates. A strategy using Ugi adducts derived from 2-iodobenzaldehyde (B48337) has been developed to synthesize isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides through a subsequent copper-catalyzed annulation reaction. acs.org This methodology is applicable to a wide range of aldehydes, including this compound, offering rapid access to diverse and drug-like heterocyclic cores.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Frontier Molecular Orbital theory is crucial for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 3-Naphthalen-2-yl-benzaldehyde, the HOMO would likely be distributed across the electron-rich naphthalene (B1677914) ring system, while the LUMO might be more localized on the benzaldehyde (B42025) moiety, particularly the carbonyl group. A typical computational study would report the precise energy values for these orbitals and the resulting band gap.

Table 1: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Band Gap (ΔE) | Data not available |

This table represents the type of data that would be generated from FMO analysis. Specific values require dedicated quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green areas are neutral.

In an MEP map of this compound, the area around the oxygen atom of the aldehyde group would be expected to be strongly negative (red), indicating a site for electrophilic interaction. Conversely, the aldehyde proton and regions on the aromatic rings adjacent to electron-withdrawing groups would show a positive potential (blue).

Spectroscopic Property Prediction (Computational)

Computational methods can simulate various types of spectra, providing a theoretical benchmark for experimental results and aiding in the interpretation of complex spectral data.

Computational NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus, it provides theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. The predicted shifts would be characteristic of the specific electronic environment of each proton and carbon atom in the this compound structure.

Table 2: Illustrative GIAO-Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | Data not available |

| Naphthalene Carbons | Data not available |

| Benzene (B151609) Ring Carbons | Data not available |

This table is an example of how predicted NMR data would be presented. Actual values are pending computational analysis.

Simulated IR and Raman Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. This analysis helps in assigning specific vibrational modes to experimental spectral bands. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group, C-H stretching and bending of the aromatic rings, and the characteristic skeletal vibrations of the naphthalene and benzene rings.

Table 3: Example of Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

This table illustrates the format for presenting simulated vibrational data. The values are dependent on specific calculations.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, explain the molecule's color and photochemical properties. The UV-Vis spectrum of this compound would be expected to show strong absorptions corresponding to π → π* transitions within the conjugated aromatic system.

Table 4: Sample TD-DFT Predicted Electronic Transitions

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available |

This table shows how predicted UV-Vis data would be structured. The specific values have not been reported in the literature.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational chemistry is a significant area of materials science research. These properties are crucial for the development of new materials for optoelectronic applications, such as frequency conversion and optical switching. The NLO response of a molecule is determined by its polarizability and hyperpolarizability.

Static and Dynamic Polarizabilities and Hyperpolarizabilities

At present, specific calculated values for the static and dynamic polarizabilities and hyperpolarizabilities of this compound have not been reported in scientific literature. Theoretical investigations would typically employ quantum chemical methods like Density Functional Theory (DFT) to calculate these properties. Such calculations would provide insight into the molecule's electronic response to an external electric field.

For context, computational studies on other naphthalene derivatives, such as dimethylnaphthalenes, have utilized methods like CAM-B3LYP to determine these properties. These studies analyze the components of the polarizability tensor (α) and the first hyperpolarizability tensor (β) to evaluate the potential NLO activity. However, without a dedicated study, these values remain undetermined for this compound.

Computational Mechanistic Investigations of Reactions Involving this compound

There are no specific computational studies in the available literature that investigate the reaction mechanisms of this compound. Such investigations are vital for understanding reaction pathways, transition states, and the kinetics and thermodynamics of chemical transformations. Computational methods could be applied to study a variety of reactions involving the aldehyde functional group or electrophilic substitution on the aromatic rings. However, to date, no such mechanistic investigations for this compound have been published.

Applications in Advanced Organic Synthesis and Materials Science Non Biological

3-Naphthalen-2-yl-benzaldehyde as a Versatile Synthetic Building Block

The strategic placement of a naphthalen-2-yl group at the meta-position of benzaldehyde (B42025) creates a molecule with distinct steric and electronic properties. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, while the naphthalene (B1677914) wing can be exploited to build molecular complexity and imbue target molecules with desirable photophysical characteristics.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. beilstein-journals.orgnih.govacgih.orgnih.gov Their extended π-conjugated systems give rise to unique electronic and optical properties, making them attractive targets for materials science. The synthesis of complex and sterically crowded PAHs can be achieved through methods such as the Suzuki coupling of aryl boronic acids with bromoaryl aldehydes. longdom.org In principle, this compound can serve as a key precursor in the synthesis of larger, more complex PAHs. The aldehyde functionality allows for reactions like Wittig olefination or McMurry coupling to extend the carbon framework, while the naphthalene unit can participate in intramolecular cyclization reactions, such as photochemical or acid-catalyzed cyclodehydrogenation, to form new fused aromatic rings. The inherent structure of this compound provides a pre-installed naphthalene moiety, which can be strategically elaborated to generate larger, well-defined PAH architectures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. clockss.orgopenmedicinalchemistryjournal.comresearchgate.netnih.gov The aldehyde group of this compound is a versatile functional group for the construction of a wide variety of heterocyclic systems. For instance, it can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively, which are key intermediates in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are a powerful tool for the efficient synthesis of complex molecules. bldpharm.com The reaction of 2-naphthol (B1666908) with various aldehydes is a known route to diverse heterocyclic structures. bldpharm.com Analogously, this compound can be employed in multicomponent reactions to generate novel heterocyclic scaffolds bearing a naphthalen-2-yl-phenyl substituent. For example, its reaction with active methylene (B1212753) compounds and a nitrogen source could lead to the formation of substituted pyridines or pyrimidines. The incorporation of the bulky and lipophilic naphthalen-2-yl-phenyl moiety is expected to influence the physicochemical and biological properties of the resulting heterocyclic compounds.

Precursor for Advanced Polymer Monomers

Polymers with tailored properties are in high demand for a wide range of applications. sigmaaldrich.com The introduction of aromatic units, such as naphthalene, into a polymer backbone can enhance its thermal stability, mechanical strength, and confer specific optical and electronic properties. This compound can be envisioned as a precursor for the synthesis of novel monomers for advanced polymers.

The aldehyde functionality can be transformed into other polymerizable groups. For instance, it can be converted to a vinyl group via a Wittig reaction, an ethynyl (B1212043) group via the Corey-Fuchs reaction, or a hydroxyl group via reduction. These transformed molecules can then be used as monomers in various polymerization reactions, such as addition polymerization or condensation polymerization. The resulting polymers would feature the naphthalen-2-yl-phenyl pendant group, which could impart high refractive index, fluorescence, or specific charge-transporting properties to the material.

Development of Optoelectronic Materials

The unique combination of a reactive aldehyde and a large aromatic system in this compound makes it an attractive starting material for the synthesis of molecules for optoelectronic applications. The naphthalene unit is known for its high photoluminescence quantum yield and good charge carrier mobility, which are desirable properties for materials used in organic light-emitting diodes (OLEDs) and organic semiconductors. sigmaaldrich.comcas.orgossila.comnoctiluca.euraynergytek.comsigmaaldrich.comossila.com

Organic Light-Emitting Diodes (OLEDs) Component Design

OLEDs are a promising technology for next-generation displays and solid-state lighting. ossila.comnoctiluca.eu The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. Materials with high thermal stability and appropriate energy levels are crucial for efficient and long-lasting devices. noctiluca.eu The naphthalen-2-yl-phenyl scaffold of this compound can be incorporated into molecules designed to function as emitters, hosts, or charge-transporting materials in OLEDs.

By chemically modifying the aldehyde group, for example, through condensation with aromatic amines or other heterocyclic moieties, it is possible to synthesize larger conjugated molecules. These new molecules can be designed to have specific HOMO/LUMO energy levels, high triplet energies (for host materials), or high photoluminescence quantum yields (for emitters). The bulky naphthalen-2-yl-phenyl group can also help to prevent intermolecular aggregation, which often leads to luminescence quenching in the solid state.

Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). sigmaaldrich.comcas.orgraynergytek.comsigmaaldrich.comossila.com The ability of a material to efficiently transport charge carriers (electrons and holes) is a key determinant of its performance as an organic semiconductor. The extended π-system of the naphthalene moiety suggests that derivatives of this compound could exhibit good charge transport properties.

Through appropriate synthetic modifications of the aldehyde group, it is possible to create larger, planar, and highly conjugated molecules. For example, condensation reactions with electron-donating or electron-accepting units can lead to the formation of donor-acceptor type molecules, which are a common design motif for high-performance organic semiconductors. The molecular packing in the solid state, which is crucial for efficient charge transport, can be tuned by modifying the structure of the molecule, with the naphthalen-2-yl-phenyl group playing a significant role in determining the intermolecular interactions.

Sensitizers in Photovoltaic Devices

The quest for efficient and cost-effective solar energy conversion has spurred research into organic molecules as sensitizers in dye-sensitized solar cells (DSSCs). While direct and extensive studies on the photovoltaic properties of this compound are limited, the foundational principles of DSSC operation and research on analogous compounds provide a strong basis for its potential in this field.

Organic sensitizers in DSSCs typically possess a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation and injection into the semiconductor's conduction band. In the context of this compound, the naphthalene group can act as an electron-donating unit, while the benzaldehyde moiety can function as an electron-accepting and anchoring group to the semiconductor surface (e.g., TiO₂).

Studies on related naphthalene derivatives have demonstrated their viability in photovoltaic applications. For instance, various functionalized naphthalene diamine-based materials have been explored for their tunable electronic properties, which are crucial for optimizing power conversion efficiencies in photovoltaic devices. nih.gov The planar and conjugated nature of the naphthalene backbone is advantageous for enhancing charge transport. nih.gov Research on 2-naphthaldehyde (B31174), a structural isomer, has also shown its capability to act as a sensitizer (B1316253) in DSSCs, demonstrating the potential of the naphthaldehyde scaffold in solar cell applications.

The theoretical evaluation of related naphthalene derivatives often involves Density Functional Theory (DFT) to predict their electronic and optical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations are critical in assessing a molecule's potential as a sensitizer by determining its light-harvesting efficiency and the thermodynamic driving force for electron injection.

While specific performance data for this compound in DSSCs is not yet prevalent in scientific literature, the collective research on similar structures suggests it is a promising candidate for further investigation in the development of novel organic sensitizers for solar cells.

Role in Supramolecular Chemistry and Self-Assembly (Non-Biological Systems)

The non-covalent interactions driven by the distinct molecular features of this compound make it a molecule of interest in supramolecular chemistry and the study of self-assembly in non-biological contexts. The large, electron-rich π-system of the naphthalene unit is capable of engaging in significant π-π stacking interactions, a key driving force in the formation of ordered supramolecular structures.

The self-assembly of molecules into well-defined architectures is fundamental to the development of new materials with tailored properties. In the case of this compound, the interplay between the aromatic naphthalene and benzaldehyde moieties can direct the formation of complex assemblies. Host-guest chemistry, a central concept in supramolecular science, provides a framework for understanding how molecules like this compound might interact with other molecular entities. thno.orgresearchgate.netmdpi.com For example, the encapsulation of naphthalene-containing amphiphiles within the cavities of host molecules like cucurbit researchgate.neturil has been shown to manipulate the self-assembly process, leading to the formation of structures such as microsheets with enhanced fluorescence. rsc.org

The study of host-guest complexes often involves the use of techniques like scanning tunneling microscopy (STM) to visualize the formation of two-dimensional porous networks where guest molecules can be trapped. researchgate.netmdpi.com The formation of these networks is governed by non-covalent interactions, including hydrogen bonding and van der Waals forces, in which the naphthalene moiety can play a significant role. researchgate.netmdpi.com

While specific studies detailing the self-assembly of this compound are not widely available, the principles derived from research on other naphthalene derivatives provide a strong indication of its potential to form ordered supramolecular structures. The ability of the naphthalene group to mediate intermolecular interactions is a recurring theme in the design of functional supramolecular materials.

Applications in Catalyst or Ligand Design

The chemical structure of this compound, featuring both a coordinating aldehyde group and a sterically influential naphthalene substituent, suggests its potential utility in the design of catalysts and ligands for a variety of chemical transformations. The aldehyde functionality can coordinate to a metal center, while the bulky naphthalene group can influence the steric environment around the metal, thereby affecting the selectivity and activity of a catalyst.

The field of homogeneous catalysis often relies on the design of organic ligands that can tune the electronic and steric properties of a metal catalyst. While direct applications of this compound as a ligand are not yet extensively documented, the coordination chemistry of both benzaldehyde and various naphthalene-based compounds has been explored. For instance, benzaldehyde and its derivatives can act as ligands in palladium(II) complexes, which are effective homogeneous catalysts for reactions like aldol-type condensations. capes.gov.br

Furthermore, naphthalene derivatives have been widely used as ligands in a range of metal complexes, influencing the resulting structures and their catalytic or biological activities. The choice of co-ligands in these complexes is also crucial, with many reported structures featuring O-donor and N-donor ligands in addition to the naphthalene-based moiety.

The synthesis of various naphtol derivatives through multi-component reactions involving benzaldehyde highlights the reactivity of the aldehyde group and its utility in constructing more complex molecular architectures that could serve as ligands. orientjchem.org

Although specific research on the catalytic applications of this compound is still an emerging area, the established principles of ligand design and the known coordination chemistry of its constituent functional groups point towards a promising future for this compound in the development of novel catalytic systems.

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis Methodologies

The carbon-carbon single bond connecting the naphthalene (B1677914) and benzene (B151609) rings in 3-Naphthalen-2-yl-benzaldehyde is a stereogenic axis, meaning the molecule can exist as a pair of non-superimposable mirror images, or atropisomers. The controlled synthesis of a single atropisomer is a significant challenge in modern organic chemistry. Future research should focus on developing catalytic asymmetric methods to access enantiomerically pure forms of this compound.

A primary strategy would be the use of catalytic asymmetric cross-coupling reactions. acs.org The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, can be rendered enantioselective by employing chiral ligands. acs.org Research efforts could explore a variety of chiral phosphine (B1218219) ligands, such as those based on binaphthyl scaffolds, in the coupling of 3-formylphenylboronic acid with 2-bromonaphthalene (B93597) (or vice versa). acs.orgacs.org The goal would be to identify catalyst systems that provide high yields and excellent enantiomeric excess (ee).

Another promising approach is dynamic kinetic resolution. nih.govnih.gov This could involve the condensation of racemic this compound with a chiral auxiliary, such as (-)-ephedrine or a proline-derived diamine, to form diastereomeric imines or oxazolidines. nih.govnih.govbeilstein-journals.orgresearchgate.net Under conditions where the atropisomers can interconvert (racemize), the system can be driven towards the thermodynamically more stable diastereomer, which can then be isolated and hydrolyzed to yield the enantiopure aldehyde. nih.gov

A summary of potential chiral ligands for asymmetric Suzuki coupling, based on literature for similar biaryl syntheses, is presented below.

| Ligand Type | Example Ligand | Reported Enantioselectivity (for similar biaryls) | Potential Coupling Partners |

| Binaphthyl Phosphine | (S)-MOP | High (up to 95% ee) | 3-Formylphenylboronic acid, 2-Bromonaphthalene |

| Binaphthyl Phosphine | (R)-BINAP | Variable, substrate-dependent | 3-Bromobenzaldehyde (B42254), Naphthalen-2-ylboronic acid |

| BOP/BAP Ligands | P-chiral Dihydrobenzooxaphosphole (BOP) | Up to 95:5 er for Suzuki-Miyaura | 3-Formylphenylboronic acid, 2-Bromonaphthalene |

| Proline-derived | Proline-derived diamine | High diastereoselectivity | Racemic this compound |

Development of Sustainable and Green Synthetic Routes

Traditional cross-coupling reactions often rely on palladium catalysts, which can be costly and leave toxic metal residues in the final product. nih.gov A key future direction is the development of sustainable and green synthetic routes to this compound.

Research should target the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, palladium nanoparticles supported on materials like zirconia (Pd/ZrO₂) have been shown to be effective and reusable for Ullmann-type and Suzuki-Miyaura coupling reactions. tandfonline.comtandfonline.com Investigating the synthesis of this compound using such a system in greener solvents, like aqueous ethanol, would be a significant advancement. organic-chemistry.org

Furthermore, exploring catalysis with more earth-abundant and less toxic metals, such as nickel or copper, is a critical goal. acs.org Nickel-catalyzed cross-couplings, particularly with amido pincer ligands, have shown promise for biaryl synthesis. organic-chemistry.org Adapting these methods for the target molecule could lead to more economical and environmentally benign production processes. The development of ligand-free conditions, potentially in aqueous media, would further enhance the green credentials of the synthesis. organic-chemistry.org

| Catalytic System | Green Advantage | Potential Reaction | Solvent |

| Pd/ZrO₂ | Reusable, heterogeneous catalyst | Suzuki-Miyaura Coupling | Dimethylformamide (DMF), Aqueous Ethanol |

| Polymer-supported NHC-Pd | Recyclable catalyst, base-free conditions | Suzuki-Miyaura Coupling | Ethanol/Water |

| Ni-Amido Pincer Complex | Use of earth-abundant metal | Negishi Coupling | Tetrahydrofuran (B95107) (THF) |

| Pd/C | Heterogeneous, widely available | Ullmann-Type Coupling | Water/CO₂ |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, understand mechanisms, and ensure process safety and reproducibility, advanced real-time monitoring techniques are indispensable. Future work on the synthesis of this compound should incorporate in situ spectroscopic methods.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool for monitoring heterogeneous catalytic reactions. aip.orgresearchgate.net By using a bifunctional substrate, such as a film containing both gold (for plasmonic enhancement) and palladium (for catalysis), the progress of a Suzuki-Miyaura reaction to form the target molecule could be tracked in real-time. aip.orgresearchgate.netcqvip.com This would provide invaluable kinetic data and insight into reaction intermediates and catalyst behavior. researchgate.net

Automated reaction monitoring platforms that integrate techniques like HPLC with in situ probes can provide high-density temporal profiles of all observable species. ubc.ca Applying such a platform would allow for a deep mechanistic understanding of the catalytic cycle, identifying rate-limiting steps and potential side reactions, which is crucial for optimizing yield and purity. ubc.ca

Integration of Machine Learning in Computational Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. digitellinc.com For a target like this compound, ML can be a powerful predictive tool.

Discovery of Novel Material Science Applications (Non-Biological)

The rigid, π-conjugated structure of this compound suggests its potential as a building block for novel functional materials, an area ripe for exploration.

Naphthalene-based compounds are known to form liquid crystals. oup.comoup.comtandfonline.com By attaching appropriate mesogenic groups, it is conceivable that derivatives of this compound could exhibit liquid crystalline phases. Such materials could be of interest for optical and electronic devices.

The aldehyde functionality offers a reactive handle for polymerization. Copolymers of functional benzaldehydes have been synthesized to create degradable polymer networks. acs.orgfigshare.com The this compound monomer could be incorporated into polymers to introduce specific optical or electronic properties derived from the naphthalene unit. scielo.br For example, it could be used to functionalize polymers with fluorescent pendant moieties. scielo.brresearchgate.net